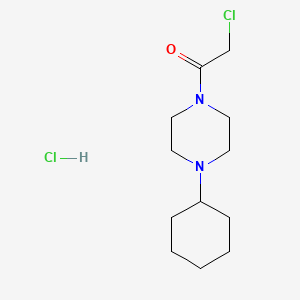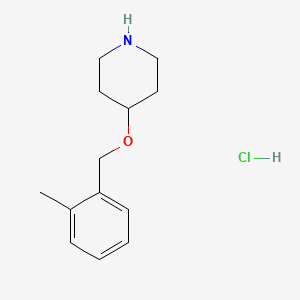
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride
描述
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride, commonly known as CP-25, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 140-141°C. CP-25 is a derivative of piperazine and is structurally related to a number of compounds that have been used in the study of physiological and biochemical processes.
科学研究应用
CP-25 has been used in a variety of scientific research applications, including the study of the pharmacological properties of drugs, the study of enzyme activity, and the study of cell signaling pathways. It has also been used in the study of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, CP-25 has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain hormones on the body.
作用机制
CP-25 acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of a variety of physiological processes. It has been shown to bind to the M1, M2, and M4 subtypes of these receptors, although it has a higher affinity for the M2 subtype. It has also been shown to bind to the serotonin 5-HT1A receptor, although it has a lower affinity for this receptor than for the muscarinic receptors.
生化和生理效应
CP-25 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the release of acetylcholine, which is involved in the regulation of a variety of physiological processes, such as muscle contraction, memory formation, and learning. In addition, it has been shown to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
CP-25 has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. In addition, it has a relatively low toxicity, and it is relatively stable under a variety of conditions. However, it has several limitations. It has a relatively low affinity for certain receptors, and it is not very soluble in organic solvents.
未来方向
There are a number of potential future directions for research using CP-25. It could be used to further study the pharmacological properties of drugs, as well as their effects on the central nervous system. It could also be used to study the effects of certain hormones on the body, as well as the role of acetylcholine in memory formation and learning. In addition, it could be used to study the role of enzymes in the metabolism of neurotransmitters, as well as the role of serotonin in neurological disorders. Finally, it could be used to study the effects of certain drugs on the immune system and to study the effects of certain drugs on the cardiovascular system.
属性
IUPAC Name |
2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQALTSNGHOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)
![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)



![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)